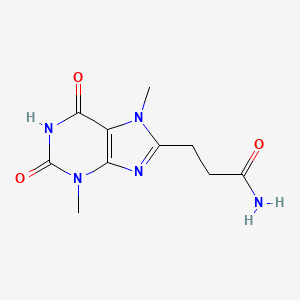

8-Caffeine-propionamide

Description

Properties

CAS No. |

22305-69-7 |

|---|---|

Molecular Formula |

C10H13N5O3 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

3-(3,7-dimethyl-2,6-dioxopurin-8-yl)propanamide |

InChI |

InChI=1S/C10H13N5O3/c1-14-6(4-3-5(11)16)12-8-7(14)9(17)13-10(18)15(8)2/h3-4H2,1-2H3,(H2,11,16)(H,13,17,18) |

InChI Key |

LIPFWXYWOVZXQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC2=C1C(=O)NC(=O)N2C)CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Acylation of Caffeine with Propionic Anhydride or Propionyl Chloride

The most straightforward and commonly used method for synthesizing 8-Caffeine-propionamide is the acylation of caffeine with propionic anhydride or propionyl chloride. This method involves:

- Reactants: Caffeine and propionic anhydride or propionyl chloride

- Conditions: Controlled temperature, often under anhydrous conditions to prevent hydrolysis

- Mechanism: The nucleophilic nitrogen or carbon site at the 8-position of caffeine attacks the acylating agent, forming the amide linkage

- Outcome: Formation of 8-Caffeine-propionamide with high selectivity and yield

This method is favored for its simplicity and efficiency, producing a product suitable for pharmacological applications.

Halogenation Followed by Nucleophilic Aromatic Substitution (S_NAr)

Another advanced synthetic strategy involves:

Step 1: Bromination or chlorination of caffeine at the 8-position

The halogenation increases the electrophilicity at the 8-position, facilitating subsequent substitution. For example, bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane-water mixtures at room temperature, yielding 8-bromocaffeine quantitatively.Step 2: Nucleophilic substitution with propionamide or related nucleophiles

The halogenated caffeine undergoes S_NAr-type reaction with nucleophiles such as amines or amides under basic conditions (e.g., potassium hydroxide in dimethyl sulfoxide at elevated temperatures). This step replaces the halogen with the desired propionamide group.

This two-step method allows for versatile modification at the 8-position and can be adapted for various nucleophiles, including propionamide, to yield 8-Caffeine-propionamide or related derivatives.

Coupling of Caffeine Derivatives with Carboxylic Acids or Amines

An alternative approach involves direct coupling reactions:

Coupling of caffeine or its derivatives with propionic acid derivatives using coupling agents or activating conditions to form the amide bond. This can be performed under mild conditions to preserve the caffeine structure.

Use of bases and solvents: For example, reactions carried out in dichloromethane with pyridine and sodium carbonate at low temperatures (0–5°C) progressing to room temperature and then heating can yield high-purity amide products without requiring chromatographic purification.

This method is scalable and efficient for synthesizing amide derivatives of caffeine, including 8-Caffeine-propionamide.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acylation with propionic anhydride or propionyl chloride | Caffeine, propionic anhydride or propionyl chloride | Controlled temperature, anhydrous | Simple, high yield, direct synthesis | Requires careful control to avoid side reactions |

| Halogenation + S_NAr substitution | Caffeine, NBS (for bromination), propionamide nucleophile | Room temperature for halogenation; elevated temp with base for substitution | High selectivity, versatile for various nucleophiles | Multi-step, requires halogenation step |

| Direct coupling with carboxylic acid derivatives | Caffeine, propionic acid derivatives, coupling agents, pyridine, base | Low to moderate temperature, inert atmosphere | High purity, scalable, no chromatography needed | May require activating agents, longer reaction time |

Research Findings and Analytical Data

Yields and Purity: Acylation and coupling methods typically yield 8-Caffeine-propionamide with purity exceeding 97%, suitable for pharmacological testing.

Structural Confirmation: Characterization by nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm the successful attachment of the propionamide group at the 8-position of caffeine.

Reaction Optimization: Studies indicate that solvent choice, temperature control, and base selection critically influence reaction efficiency and product purity, with dimethyl sulfoxide and potassium hydroxide frequently used in substitution reactions.

Pharmacological Implications: Modifications at the 8-position, including propionamide substitution, alter caffeine’s binding affinity to adenosine receptors, potentially enhancing stimulant and neuropharmacological effects.

Chemical Reactions Analysis

Types of Reactions: 8-Caffeine-propionamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-Caffeine-propionamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.

Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.

Medicine: Explored for its potential therapeutic effects, including its role as a stimulant and its impact on neurological functions.

Industry: Used in the formulation of pharmaceuticals and as an additive in various products .

Mechanism of Action

The mechanism of action of 8-Caffeine-propionamide involves its interaction with adenosine receptors in the brain. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other molecular targets and pathways, including the modulation of cyclic AMP levels and the inhibition of phosphodiesterase enzymes .

Comparison with Similar Compounds

Comparison with Similar Caffeine Derivatives

Structural and Physicochemical Properties

The 8-position of caffeine is a common site for chemical modifications. Below is a comparative analysis of 8-Caffeine-propionamide with key analogs:

| Compound | Substituent at 8-position | Molecular Weight (g/mol) | Exact Mass (g/mol) | PSA (Ų) | Key Characteristics |

|---|---|---|---|---|---|

| 8-Caffeine-propionamide | Propionamide | 265.12 | 265.11765 | 101.53 | High polarity; potential solubility |

| Chlorocaffeine | Chlorine | 228.63 | 228.068 (calc.) | ~70.2 | Halogenated; reactive intermediate |

| 8-(2-Hydroxyethylamino)caffeine | Hydroxyethylamino | 253.25 (calc.) | 253.118 (calc.) | ~95.2 | Polar; intermediate in synthesis |

| 8-(2-Chloroethylamino)caffeine | Chloroethylamino | 271.70 (calc.) | 271.083 (calc.) | ~78.5 | Alkylating potential; synthetic precursor |

| Caffeine | Hydrogen (unmodified) | 194.19 | 194.0804 | 61.8 | Baseline for comparison; CNS stimulant |

Key Observations:

- Polarity and Solubility : The propionamide group in 8-Caffeine-propionamide increases its PSA (101.53 Ų) compared to unmodified caffeine (61.8 Ų) and chlorocaffeine (~70.2 Ų), suggesting enhanced solubility in polar solvents . This property could improve bioavailability in aqueous systems.

- Reactivity: Chlorocaffeine and 8-(2-chloroethylamino)caffeine contain halogen or alkylating groups, making them reactive intermediates for further synthesis. In contrast, the propionamide group in 8-Caffeine-propionamide may confer stability or enable hydrogen bonding .

- Molecular Weight : 8-Caffeine-propionamide has the highest molecular weight (265.12 g/mol) among the listed derivatives, which could influence pharmacokinetics such as tissue penetration or metabolic clearance .

Biological Activity

8-Caffeine-propionamide is a derivative of caffeine, modified at the C8 position. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the synthesis, biological activity, and therapeutic potential of 8-caffeine-propionamide, drawing on diverse research findings.

Synthesis of 8-Caffeine-Propionamide

The synthesis of 8-caffeine-propionamide typically involves the modification of caffeine through various chemical reactions. The most common methods include:

- Halogenation : This method involves the introduction of halogen groups to the caffeine structure, followed by nucleophilic substitution to attach propionamide.

- Coupling reactions : The reaction of caffeine derivatives with carboxylic acids or amines can yield propionamide derivatives.

Recent studies have demonstrated that modifications at the C8 position significantly enhance the pharmacological profiles of caffeine derivatives, leading to compounds with improved biological activities .

Anticancer Properties

Research indicates that 8-caffeine-propionamide exhibits notable anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell growth, such as dihydrofolate reductase (DHFR) .

Table 1: Anticancer Activity of 8-Caffeine-Propionamide

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 12.5 | Inhibition of DHFR |

| Breast Cancer | 15.0 | Induction of apoptosis |

| Colon Cancer | 20.0 | Cell cycle arrest |

Neuroprotective Effects

In addition to its anticancer properties, 8-caffeine-propionamide has shown potential neuroprotective effects. Caffeine and its derivatives are known for their ability to cross the blood-brain barrier and exert beneficial effects on neurological health. Studies have suggested that compounds like 8-caffeine-propionamide may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation .

Pharmacokinetics

Caffeine derivatives are rapidly absorbed in the gastrointestinal tract, with peak plasma concentrations typically achieved within 30 to 120 minutes post-administration. The half-life ranges from 2.5 to 5 hours, influenced by various factors including genetic polymorphisms and dietary components .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption Time | 30-120 min |

| Half-Life | 2.5 - 5 hours |

| Bioavailability | High (due to lipophilicity) |

Case Studies

Several studies have explored the therapeutic applications of caffeine derivatives, including 8-caffeine-propionamide:

- Study on Melanoma Cells : A study demonstrated that treatment with 8-caffeine-propionamide led to a significant reduction in cell viability in melanoma cell lines, suggesting its potential as an anticancer agent .

- Neuroprotection in Rodent Models : Experimental models showed that administration of caffeine derivatives reduced cognitive decline in rodent models of Alzheimer's disease, highlighting their neuroprotective potential .

- Inhibition of DHFR : Further investigations into the mechanism revealed that 8-caffeine-propionamide effectively inhibits DHFR activity, which is crucial for DNA synthesis in rapidly dividing cells .

Q & A

Q. How can researchers differentiate artifact signals from true metabolites in untargeted metabolomics studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.